Diaminoglyoxal phenylhydrazone
Description
Diaminoglyoxal phenylhydrazone is a hydrazone derivative synthesized from glyoxal (an α-dicarbonyl compound) and phenylhydrazine. Structurally, it features two amine groups attached to the glyoxal core, conjugated with phenylhydrazone moieties. This configuration enhances its chelating and redox-active properties, making it relevant in analytical chemistry and materials science. Studies on analogous α-dicarbonyl phenylhydrazones (e.g., diphenylglyoxal bis(benzoylhydrazone)) highlight their utility as analytical reagents due to selective metal ion binding and stability under varying pH conditions . The compound’s tautomeric behavior, influenced by solvent polarity and substituents, further modulates its reactivity .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19g/mol |
IUPAC Name |
(2Z)-2-amino-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C8H10N4O/c9-7(8(10)13)12-11-6-4-2-1-3-5-6/h1-5,11H,(H2,9,12)(H2,10,13) |
InChI Key |
KJHCSJNSNZJABT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C(=O)N)N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C(=O)N)/N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical Utility
- This compound: Potential use in spectrophotometric detection of transition metals (e.g., Fe³⁺, Ni²⁺) via colorimetric shifts, leveraging its diamine-enhanced chelation .
- Diphenylglyoxal bis(benzoylhydrazone) : Demonstrated selectivity for Cu²⁺ in acidic media, with detection limits < 1 ppm .
- Formaldehyde phenylhydrazone : Classic carbonyl detection via yellow-orange precipitate formation; less versatile due to simpler structure .
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